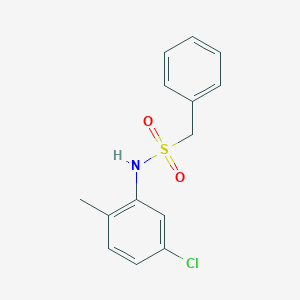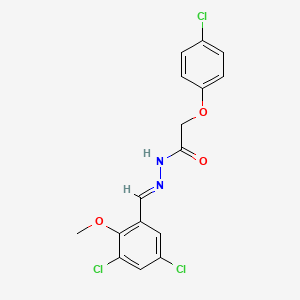![molecular formula C16H15ClN2O4 B5698714 N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)
N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide, commonly known as CMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMF is a furan derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of CMF is not fully understood, but it is believed to act on various cellular pathways. CMF has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and cancer progression. CMF has also been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
CMF has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CMF has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. In addition, CMF has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMF in lab experiments is its low cost and easy availability. CMF is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using CMF is its potential toxicity. CMF has been shown to exhibit cytotoxicity at high concentrations, and its effects on normal cells are not fully understood.
Direcciones Futuras
There are several future directions for the study of CMF. One direction is to further investigate its potential anticancer properties and its effectiveness in combination with other chemotherapeutic agents. Another direction is to study its potential use in treating neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. In addition, further studies are needed to understand the mechanisms of action of CMF and its potential toxicity in vivo. Finally, the development of novel CMF derivatives with improved efficacy and reduced toxicity is an important future direction.
Métodos De Síntesis
The synthesis of CMF involves the condensation of 4-chloro-2-nitroaniline with furan-2-carboxylic acid, followed by the reduction of the resulting nitro compound with sodium dithionite. The final product is obtained by reacting the resulting amine with morpholine-4-carbonyl chloride. The yield of CMF synthesis is around 60%, and the compound can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
CMF has been widely used in scientific research for its potential applications in various fields. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. CMF has been used to study the effects of various drugs on cancer cells, and it has been shown to enhance the effectiveness of chemotherapy. It has also been used to study the effects of inflammation on the brain and the potential use of CMF in treating neuroinflammatory diseases. In addition, CMF has been studied for its potential antiviral activity against various viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
N-[4-chloro-2-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-11-3-4-13(18-15(20)14-2-1-7-23-14)12(10-11)16(21)19-5-8-22-9-6-19/h1-4,7,10H,5-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPGWLMHFSPQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)



![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)




![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)

